Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate
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Overview
Description
Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate typically involves the reaction of 2-aminophenol with thiourea to produce benzoxazole-2-thiol. This intermediate is then reacted with methyl chloroacetate in methanol under reflux conditions to yield the final product . The reaction conditions include:
Temperature: 200°C for the initial reaction with thiourea.
Solvent: Methanol for the subsequent reaction with methyl chloroacetate.
Catalyst: Potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve:
Preparation of benzoxazole-2-thiol: Reacting 2-aminophenol with thiourea.
Formation of the final product: Reacting benzoxazole-2-thiol with methyl chloroacetate.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer properties and as an anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate involves its interaction with various molecular targets:
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom in place of the oxygen atom in the oxazole ring.
Benzimidazole Derivatives: Contain an imidazole ring fused to a benzene ring.
Benzoxazoline Derivatives: Reduced form of benzoxazole with a saturated ring.
Uniqueness
Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C17H14N2O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-2-3-7-12(11)18-15(20)10-24-17-19-13-8-4-5-9-14(13)23-17/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
OZNHRVYCJZCTPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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